p-Acetamidophenylglucuronide
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Overview
Description
p-Acetamidophenylglucuronide: is a metabolite of acetaminophen, commonly known as paracetamol. It is formed in the liver through the process of glucuronidation, where acetaminophen is conjugated with glucuronic acid. This compound is significant in pharmacology and toxicology as it is a major pathway for the metabolism and excretion of acetaminophen in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-acetamidophenylglucuronide involves the enzymatic reaction of acetaminophen with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction typically occurs under physiological conditions in the liver .
Industrial Production Methods: Industrial production of this compound is not common as it is primarily a biological metabolite. it can be synthesized in the laboratory for research purposes using chemical synthesis methods that mimic the enzymatic process .
Chemical Reactions Analysis
Types of Reactions: p-Acetamidophenylglucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to acetaminophen and glucuronic acid under acidic or basic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Conjugation: UDPGA and UDP-glucuronosyltransferase enzyme.
Major Products Formed:
Hydrolysis: Acetaminophen and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
p-Acetamidophenylglucuronide is used in various scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of acetaminophen in humans.
Toxicology: Investigating the hepatotoxicity of acetaminophen and its metabolites.
Biomarker: Serving as a biomarker for acetaminophen exposure and liver function.
Analytical Chemistry: Used as a reference material in the analysis of urine and plasma samples for acetaminophen metabolites.
Mechanism of Action
The mechanism of action of p-acetamidophenylglucuronide is primarily related to its role as a metabolite of acetaminophen. It is formed through the conjugation of acetaminophen with glucuronic acid, which facilitates the excretion of acetaminophen from the body. This process helps in detoxifying and eliminating acetaminophen, thereby reducing its potential toxicity .
Comparison with Similar Compounds
Acetaminophen sulfate: Another major metabolite of acetaminophen formed through sulfation.
Acetaminophen cysteine: Formed through the conjugation of acetaminophen with cysteine.
Acetaminophen mercapturate: Formed through the conjugation of acetaminophen with glutathione.
Uniqueness: p-Acetamidophenylglucuronide is unique in its formation through glucuronidation, a major pathway for the detoxification and excretion of acetaminophen. This pathway is crucial for reducing the hepatotoxic effects of acetaminophen, making this compound an important compound in the study of acetaminophen metabolism and toxicity .
Properties
IUPAC Name |
6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROLSVTVHAQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346458 |
Source
|
Record name | p-Acetamidophenylglucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792160-62-4 |
Source
|
Record name | p-Acetamidophenylglucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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